1-Nitro-2-naphthaldehyde
CAS No.: 101327-84-8
VCID: VC0010353
Molecular Formula: C11H7NO3
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.
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Description | 1-Nitro-2-naphthaldehyde is an organic compound with the molecular formula C11H7NO3. It is a derivative of naphthalene, characterized by a nitro group at the 1-position and an aldehyde group at the 2-position on the naphthalene ring. This compound is known for its applications in organic synthesis and material science. 1-Nitro-2-naphthaldehyde can undergo photochemical transformations upon exposure to UV light, converting into the corresponding nitroso acid. It serves as a substrate in various biochemical pathways, with its aldehyde group participating in nucleophilic substitution reactions, which can lead to the formation of complex heterocyclic structures. 1-Nitro-2-naphthaldehyde is valuable as a derivatizing agent for analyzing trace levels of alkylhydrazines in water. In environmental science, because industrial pollutants pose potential environmental risks, the aldehyde group reacts with the hydrazine group of the analytes, forming stable derivatives detectable by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), enhancing detection sensitivity. Furthermore, it acts as a precursor in synthesizing unsymmetrical Schiff bases, which have shown promising antibacterial and antifungal properties. It also plays a key role as a precursor in the multi-step synthesis of 4-phenyl-1-(1′-nitro-2′-naphthaldehyde)-thiosemicarbazone, which are used to form palladium(II) bis-chelate complexes. These complexes have demonstrated promising antiproliferative activity against various human tumor cell lines in vitro, suggesting their potential as anti-cancer agents. A similar compound is 2-hydroxy-1-naphthaldehyde oxime, which is involved in a novel synthesis pathway that includes oxidative cyclisation to form complex heterocyclic structures. 1-Nitro-2-naphthaldehyde can be synthesized through various methods, including the nitration of naphthalene derivatives. Industrial production typically involves the nitration of naphthalene followed by selective oxidation and purification processes, often using strong acids like sulfuric acid and nitric acid under carefully controlled conditions to ensure high yield and purity. |
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CAS No. | 101327-84-8 |
Product Name | 1-Nitro-2-naphthaldehyde |
Molecular Formula | C11H7NO3 |
Molecular Weight | 201.18 g/mol |
IUPAC Name | 1-nitronaphthalene-2-carbaldehyde |
Standard InChI | InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H |
Standard InChIKey | XQIMHJNMEFIADP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O |
PubChem Compound | 4576022 |
Last Modified | Sep 12 2023 |
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